molecular formula C22H24N4O2 B2916350 3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide CAS No. 2097895-04-8

3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide

Cat. No.: B2916350
CAS No.: 2097895-04-8
M. Wt: 376.46
InChI Key: IETVOPDSTNOQLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolidine core substituted at the 3-position with a 2,6-dimethylpyrimidin-4-yloxy group and a carboxamide linker connected to a naphthalen-1-ylmethyl moiety.

Properties

IUPAC Name

3-(2,6-dimethylpyrimidin-4-yl)oxy-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-15-12-21(25-16(2)24-15)28-19-10-11-26(14-19)22(27)23-13-18-8-5-7-17-6-3-4-9-20(17)18/h3-9,12,19H,10-11,13-14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETVOPDSTNOQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a pyrrolidine ring, a pyrimidine moiety, and a naphthalene derivative, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is C18H22N4O3C_{18}H_{22}N_{4}O_{3}, and it has a molecular weight of 346.39 g/mol. The compound's structure can be represented as follows:

Property Value
IUPAC Name This compound
Molecular Formula C₁₈H₂₂N₄O₃
Molecular Weight 346.39 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various biochemical pathways. The presence of the pyrimidine and naphthalene groups suggests potential interactions with nucleic acids or proteins, which could modulate signaling pathways relevant to disease processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : Preliminary studies suggest that derivatives of pyrimidine compounds can exhibit antiviral properties, potentially making this compound a candidate for further investigation in antiviral drug development .
  • Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation by targeting specific receptors or pathways involved in tumor growth .
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, which could be relevant in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

Study Findings
Morsy et al. (2024)Identified significant antiviral activity in pyrimidine derivatives with EC50 values as low as 0.11 μM against HIV .
Fioravanti et al. (2024)Reported anticancer activities in related compounds, with notable inhibition of cell proliferation at micromolar concentrations .
Manvar et al. (2024)Developed pyrazolecarboxamide hybrids with high selectivity indices against HCV .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

Pyrrolidine vs. Naphthyridine Derivatives
  • Target Compound: Pyrrolidine-based carboxamide.
  • Naphthyridine Analogs (e.g., Compound 67) : Feature a 4-oxo-1,4-dihydronaphthyridine core. The planar, aromatic system may improve π-π stacking interactions but reduce flexibility. For example, Compound 67 (MW 422 g/mol) includes an adamantyl group, which enhances lipophilicity and metabolic stability .
Substitution Patterns
  • Pyrimidinyloxy Group : Present in both the target compound and CAS 2097930-69-1 (a structural analog with a 3,4-dimethylphenyl group instead of naphthylmethyl). The 2,6-dimethylpyrimidine moiety acts as a hydrogen-bond acceptor, critical for target engagement in kinase inhibitors or antimicrobial agents .

Physicochemical and Pharmacokinetic Properties

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyrrolidine 2,6-Dimethylpyrimidin-4-yl-oxy, Naphthyl ~377.4 High hydrophobicity (naphthyl group)
CAS 2097930-69-1 Pyrrolidine 2,6-Dimethylpyrimidin-4-yl-oxy, 3,4-Dimethylphenyl 340.4 Reduced steric bulk vs. target compound
Compound 67 Naphthyridine Adamantyl, Pentyl 422 Enhanced lipophilicity (adamantyl)
Patent Compound Pyrrolidine Trifluoroethyl, Morpholinopyridine Not reported Improved solubility (morpholine)
  • Metabolic Stability: Adamantyl (Compound 67) and trifluoroethyl (Patent Compound) groups are known to resist cytochrome P450 oxidation, suggesting the target compound may require optimization for metabolic stability .

Research Implications and Gaps

  • Bioactivity Data: No experimental IC₅₀, solubility, or toxicity data are available for the target compound. Comparisons rely on structural inferences from analogs.
  • Opportunities for Optimization : Introducing polar groups (e.g., morpholine) or fluorine atoms could balance hydrophobicity and metabolic stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.